

Preclinical Evaluation of E3 Ligase Ligand-Linker Conjugate 58: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical evaluation data for a Proteolysis Targeting Chimera (PROTAC) specifically utilizing "E3 Ligase Ligand-linker Conjugate 58" (CAS 2172820-14-1) is limited. This guide provides a comprehensive overview based on the confirmed identity of this conjugate as a von Hippel-Lindau (VHL) E3 ligase ligand connected to a PEG5 linker ((S,R,S)-AHPC-PEG5-COOH). The quantitative data and experimental protocols presented herein are representative of similar VHL-recruiting PROTACs and are intended to serve as a robust framework for preclinical evaluation.

Introduction to E3 Ligase Ligand-linker Conjugate 58

E3 Ligase Ligand-linker Conjugate 58 is a key building block in the synthesis of PROTACs, a revolutionary class of therapeutic agents designed for targeted protein degradation. This conjugate features a high-affinity ligand for the VHL E3 ubiquitin ligase, connected to a flexible polyethylene glycol (PEG5) linker with a terminal carboxylic acid group ready for conjugation to a target protein ligand.[1][2][3] By hijacking the cell's natural ubiquitin-proteasome system, PROTACs synthesized from this conjugate can selectively eliminate disease-causing proteins.

Molecular Profile:

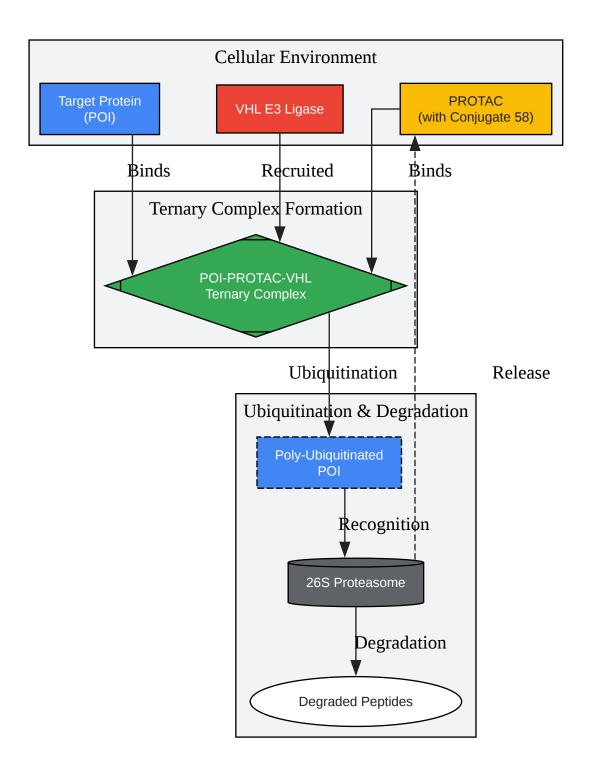


Identifier	Value
Chemical Name	(S)-21-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine- 1-carbonyl)-22,22-dimethyl-19-oxo- 4,7,10,13,16-pentaoxa-20-azatricosanoic acid
Alternative Names	(S,R,S)-AHPC-PEG5-COOH; VH 032 amide- PEG5-acid[1]
CAS Number	2172820-14-1[1][2][3]
Molecular Formula	C36H54N4O11S[1][2]
Molecular Weight	750.91 g/mol [1]

Mechanism of Action: VHL-Mediated Protein Degradation

PROTACs constructed using Conjugate 58 function by inducing the formation of a ternary complex between the target Protein of Interest (POI) and the VHL E3 ligase complex. This proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage in another degradation cycle.





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VHL-mediated targeted protein degradation pathway.

Quantitative Data Presentation



The following tables summarize representative data from preclinical studies of VHL-recruiting PROTACs, illustrating key parameters for evaluation.

Table 1: Representative Cellular Degradation Potency

Parameter	Description	Cell Line	Value
DC50	Concentration for 50% degradation of the target protein.	Relevant Cancer Cell Line	5.0 nM[3]
D _{max}	Maximum degradation level achieved.	Relevant Cancer Cell Line	>90%[4]
t1/2	Time to 50% degradation.	Relevant Cancer Cell Line	4 hours[5]

Table 2: Representative Binding Affinities and Ternary Complex Formation

Binding Interaction	Assay Method	Dissociation Constant (KD)
PROTAC to Target Protein	Isothermal Titration Calorimetry (ITC)	75 nM[5]
PROTAC to VHL E3 Ligase	Surface Plasmon Resonance (SPR)	185 nM[6]
Ternary Complex (POI-PROTAC-VHL)	Fluorescence Polarization (FP)	50 nM[5]

Table 3: Representative In Vivo Efficacy in Tumor Xenograft Model

Animal Model	Treatment Group	Dose & Schedule	Tumor Growth Inhibition (TGI)
NOD-SCID Mice	Vehicle Control	N/A	0%
NOD-SCID Mice	PROTAC	50 mg/kg, daily IP injection	85%



Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of PROTACs. Below are protocols for key experiments.

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]

- Cell Culture and Treatment: Plate a suitable cell line (e.g., a human cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 μM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Transfer: Normalize protein amounts for each sample. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
- Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[8]

In Vivo Efficacy Study in a Tumor Xenograft Model

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of a PROTAC.[9]

Animal Model and Cell Implantation: Use immunocompromised mice (e.g., NOD-SCID).
 Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

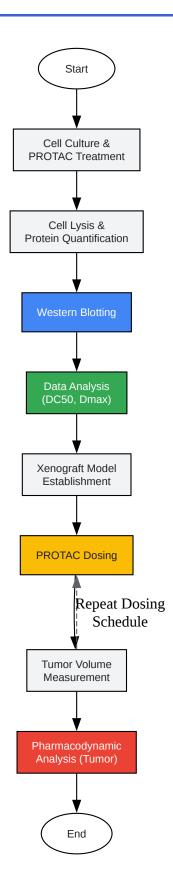






- Tumor Growth Monitoring and Group Randomization: Monitor tumor growth. When tumors reach a desired size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Formulation and Dosing: Formulate the PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).[10] Administer the PROTAC via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
- Efficacy Assessment: Measure tumor volumes regularly. At the end of the study, calculate the Tumor Growth Inhibition (TGI) relative to the vehicle control group.
- Pharmacodynamic Analysis: Harvest tumors and analyze by Western blot or other methods to confirm target protein degradation in the tumor tissue.[6]





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A typical workflow for the preclinical evaluation of a PROTAC.



Conclusion

E3 Ligase Ligand-linker Conjugate 58 represents a valuable tool for the development of VHL-recruiting PROTACs. The preclinical evaluation of these novel therapeutics requires a systematic approach, encompassing the quantification of cellular degradation, assessment of binding affinities, and rigorous in vivo efficacy studies. The data and protocols provided in this guide offer a foundational framework for researchers to advance the development of next-generation targeted protein degraders.

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